molecular formula C5H10N2 B033339 3-(Ethylamino)propanenitrile CAS No. 21539-47-9

3-(Ethylamino)propanenitrile

Cat. No. B033339
CAS RN: 21539-47-9
M. Wt: 98.15 g/mol
InChI Key: RUVUQOOKKGVDNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-(Ethylamino)propanenitrile involves complex processes, including the preparation of metal dithiocarbamate complexes based on amine-containing pyridyl and nitrile groups. These syntheses utilize elemental analysis, spectroscopic data, TGA analysis, and X-ray crystallography to characterize the compounds (Halimehjani et al., 2015). Other research highlights the development of efficient and stereoselective synthesis methods for related compounds, showcasing the complexity and the potential for diverse synthetic pathways (Lall et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-(Ethylamino)propanenitrile derivatives is often elucidated using X-ray crystallography, revealing details such as symmetrical bidentate bonding modes and the stabilization of crystal structures through intermolecular hydrogen bonds (Halimehjani et al., 2015). These analyses provide insights into the electronic and spatial arrangement of atoms within the molecules, which are crucial for understanding their chemical behavior.

Chemical Reactions and Properties

Research into the chemical reactivity of 3-(Ethylamino)propanenitrile and its derivatives explores various reactions, such as cycloadditions with ethylene, demonstrating the compound's versatility in forming new chemical bonds and structures (Su et al., 1999). The reactions typically involve detailed mechanism studies, providing a deeper understanding of how these compounds react under different conditions.

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Trisubstituted 4-Aminopiperidines : 3-(Ethylamino)propanenitrile is used in synthesizing new trisubstituted 4-aminopiperidines, acting as a precursor for groups bearing carbamate or ureido functions. These compounds have potential as PAF-receptor antagonists, showing significant activity (Benmehdi et al., 2008).

Biotechnology

  • Bio-Based 3-Hydroxypropionic Acid Production : 3-(Ethylamino)propanenitrile can serve as a precursor for bio-based 3-hydroxypropionic acid. This compound is valuable for producing various key compounds like acrylic acid and acrylonitrile. Genetic engineering and metabolic pathways are explored to optimize its production using microorganisms (Vidra & Németh, 2017).

Environmental and Material Science

  • Pollutant Degradation : The degradation of 3-(Ethylamino)propanenitrile in aqueous solutions is studied using the Fe(0)/GAC micro-electrolysis system. This research aids in understanding the environmental impact and removal techniques for such pollutants (Lai et al., 2013).

Polymer and Material Synthesis

  • Biocompatible Aliphatic Terpolymers : Research into synthesizing biocompatible, nonconventional, multifunctional, aliphatic, light-emitting terpolymers using 3-(Ethylamino)propanenitrile shows potential applications in areas like sensor technology and medical imaging (Mahapatra et al., 2020).

Spectroscopic and Structural Studies

  • Vibrational and NMR Spectra Analysis : Studies on the vibrational and NMR spectra of derivatives of 3-(Ethylamino)propanenitrile contribute to a better understanding of their molecular structure and behavior (Gatial et al., 1999).

Agriculture

  • Impact on Replant Crops : Research on the effects of cyanazine, derived from 3-(Ethylamino)propanenitrile, on replant crops like fieldbeans indicates its influence on agricultural practices (Wilson, 1988).

Safety And Hazards

3-(Ethylamino)propanenitrile is harmful if swallowed and may cause eye and skin irritation. In case of exposure, it’s recommended to rinse the affected area with plenty of water and seek medical attention .

properties

IUPAC Name

3-(ethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-2-7-5-3-4-6/h7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVUQOOKKGVDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290111
Record name 3-(Ethylamino)propanenitrile
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Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylamino)propanenitrile

CAS RN

21539-47-9
Record name 3-(Ethylamino)propionitrile
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Record name 3-(Ethylamino)propionitrile
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Record name 3-(Ethylamino)propanenitrile
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Record name 3-(Ethylamino)propionitrile
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Record name 3-(ETHYLAMINO)PROPIONITRILE
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